molecular formula C12H14OS B1324726 Cyclobutyl 4-thiomethylphenyl ketone CAS No. 716341-27-4

Cyclobutyl 4-thiomethylphenyl ketone

Cat. No.: B1324726
CAS No.: 716341-27-4
M. Wt: 206.31 g/mol
InChI Key: WTLQMMBYEQFMGM-UHFFFAOYSA-N
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Description

Cyclobutyl 4-thiomethylphenyl ketone is a chemical compound that belongs to the class of thioesters. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, which make it valuable for a range of scientific applications.

Biochemical Analysis

Biochemical Properties

Cyclobutyl 4-thiomethylphenyl ketone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to react with 2-butanol and di-t-butyl peroxide to yield valerophenone . This interaction suggests that this compound may act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with enzymes, leading to inhibition or activation of enzymatic activity. For example, the compound’s reaction with 2-butanol and di-t-butyl peroxide suggests that it may act as an inhibitor or activator in specific biochemical pathways . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular responses, including alterations in cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses may lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels . Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as those involved in ketone body metabolism suggests that it may influence the production and utilization of metabolic intermediates . These interactions can affect the overall metabolic balance within cells and tissues, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and function, as its presence in specific cellular regions may enhance or inhibit certain biochemical pathways.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can influence its activity and function, as its presence in certain subcellular regions may enhance or inhibit specific biochemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl 4-thiomethylphenyl ketone can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutyl bromide with 4-thiomethylphenyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 4-thiomethylphenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cyclobutyl 4-thiomethylphenyl carboxylic acid, while reduction can yield cyclobutyl 4-thiomethylphenyl alcohol .

Scientific Research Applications

Cyclobutyl 4-thiomethylphenyl ketone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl 4-thiomethylphenyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclobutyl 4-thiomethylphenyl ketone can be compared with other similar compounds, such as cyclobutyl methyl ketone and cyclobutyl phenyl ketone. While these compounds share some structural similarities, this compound is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties .

List of Similar Compounds

  • Cyclobutyl methyl ketone
  • Cyclobutyl phenyl ketone
  • Cyclobutyl ethyl ketone

Properties

IUPAC Name

cyclobutyl-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OS/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLQMMBYEQFMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642523
Record name Cyclobutyl[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716341-27-4
Record name Cyclobutyl[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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